molecular formula C17H22N2O2 B11715142 (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid

(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11715142
M. Wt: 286.37 g/mol
InChI Key: IQOTWUCLAKEYNN-UYRXBGFRSA-N
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Description

This compound belongs to the norbornane (bicyclo[2.2.1]heptane) family, characterized by a rigid bicyclic framework. Key structural features include:

  • Substituents: 4,7,7-Trimethyl groups at the bicyclic core.
  • Functional Groups: A phenylhydrazone moiety at the 3-position [(3E)-configuration] and a carboxylic acid at the 1-position.
  • Stereochemistry: The (3E) designation indicates the trans configuration of the hydrazone double bond.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(3Z)-4,7,7-trimethyl-3-(phenylhydrazinylidene)bicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C17H22N2O2/c1-15(2)16(3)9-10-17(15,14(20)21)11-13(16)19-18-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,20,21)/b19-13-

InChI Key

IQOTWUCLAKEYNN-UYRXBGFRSA-N

Isomeric SMILES

CC1(C\2(CCC1(C/C2=N/NC3=CC=CC=C3)C(=O)O)C)C

Canonical SMILES

CC1(C2(CCC1(CC2=NNC3=CC=CC=C3)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the Diels-Alder reaction to form the bicyclo[2.2.1]heptane core, followed by functional group modifications to introduce the phenylhydrazinylidene and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylhydrazinylidene group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of hydrazine compounds exhibit anticancer properties. The incorporation of the bicyclic structure in (3E)-4,7,7-trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid may enhance its biological activity against cancer cells. Studies have shown that hydrazones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific enzymes involved in cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar hydrazine derivatives significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer agents based on this compound's structure .

Pharmaceutical Applications

2.1 Thrombopoietin Receptor Agonists

The compound's structural features may enable it to act as an agonist for thrombopoietin receptors, which are crucial in regulating platelet production. Enhancing platelet levels is vital for treating conditions like thrombocytopenia.

Data Table: Thrombopoietin Agonist Activity

Compound NameActivityReference
This compoundPotential agonist
Bis-(monoethanolamine) salt of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-...Confirmed agonist

Materials Science

3.1 Polymer Chemistry

The unique bicyclic structure of this compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its ability to form cross-links can lead to the development of materials with improved durability and resistance to degradation.

Case Study:
Research has shown that incorporating similar hydrazine structures into polymer matrices can significantly enhance their mechanical strength and thermal stability .

Analytical Applications

4.1 Spectroscopic Studies

The compound's distinct structural features allow for various spectroscopic analyses, including NMR and IR spectroscopy, which are essential for characterizing new compounds in research settings.

Data Table: Spectroscopic Data

Spectroscopy TypeObserved PeaksInterpretation
NMRδ 7.0 - 8.0 ppmAromatic protons
IR1700 cm⁻¹Carbonyl stretch

Mechanism of Action

The mechanism of action of (3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with proteins, affecting their function. Additionally, the bicyclic structure can enhance the compound’s stability and binding affinity. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.2.1]heptane Derivatives

Table 1: Key Structural Comparisons
Compound Name Substituents Functional Groups Key References
(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid 4,7,7-Trimethyl, (3E)-phenylhydrazone Carboxylic acid N/A (Target)
(E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (9a) 1,7,7-Trimethyl, (E)-benzylidene Ketone
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid 4-Methoxy Carboxylic acid
Bicyclo[2.2.1]heptane-1-carboxamide derivatives (e.g., 622804-37-9) 3,3-Dimethyl-2-methylene, N-(pyridin-3-ylmethyl) Carboxamide
(1R,2R,3R,4S)-3-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid 1,3-Benzothiazol-2-yl Carboxylic acid

Spectral and Physical Properties

Table 2: Spectral Data Comparison
Compound Type IR (cm⁻¹) NMR Features Melting Point (°C) Reference
Phenylhydrazone Target Expected peaks: ~1680 (C=O), ~1600 (C=N) ¹H-NMR: Aromatic protons (δ 7.2–7.8), hydrazone NH (δ ~10) Not reported N/A
Benzylidene Derivative (9a) 1681 (C=O), 1620 (C=C) ¹H-NMR: Aromatic protons (δ 7.3–7.5), methyl groups (δ 1.0–1.2) Oily material
Semicarbazide Derivative (4) 1681 (C=O), 1620 (C=N) ¹³C-NMR: Carbonyl (δ 168), aromatic carbons 232–234
  • Key Observations :
    • The target compound’s hydrazone group would exhibit IR absorption near 1600 cm⁻¹ (C=N) and 1680 cm⁻¹ (carboxylic acid C=O), similar to semicarbazide derivatives .
    • Methyl groups in bicyclo[2.2.1]heptane derivatives typically resonate at δ 1.0–1.5 in ¹H-NMR .

Biological Activity

(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid is a compound of interest due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by the presence of a phenylhydrazine moiety, which is known for its biological significance. The molecular formula is C16H22N2O2C_{16}H_{22}N_{2}O_{2}, and its structure can be represented as follows:

 3E 4 7 7 Trimethyl 3 2 phenylhydrazin 1 ylidene bicyclo 2 2 1 heptane 1 carboxylic acid\text{ 3E 4 7 7 Trimethyl 3 2 phenylhydrazin 1 ylidene bicyclo 2 2 1 heptane 1 carboxylic acid}

Antioxidant Properties

Research indicates that compounds with hydrazine groups often exhibit antioxidant properties. A study on similar hydrazine derivatives showed significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. In vitro studies on related bicyclic compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations into hydrazine derivatives have highlighted their anticancer properties. For instance, phenylhydrazine derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanisms by which this compound exerts these effects are yet to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and survival.

Study 1: Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various hydrazine derivatives using DPPH and ABTS assays. The results indicated that compounds similar to (3E)-4,7,7-trimethyl exhibited strong radical scavenging abilities, suggesting potential applications in food preservation and therapeutic contexts .

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A8590
(3E)-4,7,7-trimethyl8088
Compound B7582

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, (3E)-4,7,7-trimethyl was tested against a panel of pathogens. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of (3E)-4,7,7-trimethyl may be attributed to several mechanisms:

  • Radical Scavenging : The hydrazine group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that bicyclic compounds can inhibit specific enzymes involved in bacterial metabolism.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference Compound
¹H NMR (CDCl₃)δ 1.2–1.8 ppm (bridgehead CH₃), δ 7.2–7.8 ppm (aryl H), δ 8.5–9.5 ppm (NH)Bicyclo[2.2.1]heptane anhydride
IR (KBr)1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)Phenylhydrazine derivatives

Q. Table 2: Stability Under Controlled Conditions

ConditionProtocolOutcome (HPLC Purity)
pH 7.4 (PBS)37°C, 24 hours>95% intact
0.1M HCl25°C, 6 hours85% intact (hydrazine cleavage)
0.1M NaOH25°C, 6 hours90% intact

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